3,5-Dimethylbenzylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-Dimethylbenzylamine involves multi-step chemical reactions. For instance, the synthesis of 2-amino-4,5-dimethylbenzoic acid, a compound structurally related to 3,5-Dimethylbenzylamine, was achieved through a series of reactions starting from 3,4-dimethyl aniline. This process included condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated sulfuric acid (H2SO4), and finally oxidation in an alkaline hydrogen peroxide solution. The overall yield of this synthesis was reported to be 34.3% .
Molecular Structure Analysis
The molecular structure of compounds in the family of 3,5-Dimethylbenzylamine can be complex and is often characterized using advanced spectroscopic techniques. For example, the structure of the synthesized 2-amino-4,5-dimethylbenzoic acid was characterized using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), which are crucial for confirming the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
Chemical reactions involving 3,5-Dimethylbenzylamine derivatives can lead to the formation of new compounds with interesting properties. The synthesis of 1,3,5-tris(dimethylamino)benzene, a compound related to 3,5-Dimethylbenzylamine, demonstrates this. The compound was synthesized and then subjected to metalation with n-butyl-lithium, resulting in an aryl-lithium compound. This intermediate was further used to obtain derivatives such as the phosphane and silane compounds, showcasing the reactivity and versatility of the dimethylamino functional group in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethylbenzylamine derivatives are influenced by their molecular structure. For instance, the X-ray structure of 1,3,5-tris(dimethylamino)benzene revealed planar arene rings with puckering of the amino substituents due to steric interactions. These structural features can affect properties such as solubility, boiling point, and reactivity. The planarity of the arene rings suggests potential for π-π interactions, which could influence the compound's behavior in complex chemical systems .
Scientific Research Applications
Ortho-Functionalization of Substituted Toluene
3,5-Dimethylbenzylamine plays a significant role in the regioselective olefination of substituted N,N-dimethylbenzylamines. This process, governed by the acidity of reaction conditions, leads to the formation of ortho-functionalized N,N-dimethylbenzylamines. These compounds can further transform into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. The pivotal step in this catalytic transformation involves an electrophilic attack on the phenyl ring by a Pd(II) ion facilitated by the N,N-dimethylaminomethyl group. This process demonstrates the utility of 3,5-Dimethylbenzylamine in synthesizing structurally complex molecules with potential applications in various fields of chemistry and material science (Cai et al., 2007).
Mechanistic Insight into Cyclometalation
3,5-Dimethylbenzylamine has been instrumental in understanding the mechanism of cyclometalation by palladium acetate. Contrary to earlier suggestions, research highlights that the rate-limiting step involves the electrophilic attack of palladium on an ortho arene C-H bond to form an agostic complex, rather than a Wheland intermediate. This insight is crucial for the field of organometallic chemistry, where understanding the mechanistic pathways can lead to the development of more efficient catalysts and synthetic methods (Davies et al., 2005).
Role in Epoxy Resin Curing
The compound's effect on the curing process of glycidyl ethers with primary aromatic amines, particularly in the presence of tertiary amines like N,N-dimethylbenzylamine, has been studied. It's shown that N,N-dimethylbenzylamine can interfere with the epoxy-amine reaction through processes like etherification and homopolymerization, affecting the final properties of epoxy resins. This research has implications for materials science, especially in industries where epoxy resins are used as coatings, adhesives, and in composite materials (Fryauf et al., 1993).
High-Selectivity Synthesis via Aminolysis of Prerotaxanes
The compound demonstrates a high degree of selectivity in the synthesis of rotaxanes via aminolysis of prerotaxanes. This process is significant as rotaxanes are mechanical molecules with components that can move relative to each other, and they have applications in the development of molecular machines and motors. The high selectivity and yield of this reaction make it a promising method for the synthesis of complex molecular architectures (Hirose et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBHNPJZCQWUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999965 | |
Record name | 1-(3,5-Dimethylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00999965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzylamine | |
CAS RN |
78710-55-1 | |
Record name | 3,5-Dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78710-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078710551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,5-Dimethylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00999965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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